

Foundational Research on Antibiotic A40926: A Technical Guide

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Compound of Interest

Compound Name: *Parvodicin B1*
CAS No.: 110882-82-1
Cat. No.: B15565202

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Antibiotic A40926 is a significant member of the glycopeptide antibiotic class, distinguished by its potent activity against Gram-positive bacteria and its critical role as the natural precursor to dalbavancin, a second-generation semi-synthetic lipoglycopeptide.^{[1][2][3][4][5]} This guide provides an in-depth overview of the core foundational research on A40926, covering its discovery, biosynthesis, mechanism of action, and production, tailored for researchers, scientists, and drug development professionals.

Discovery and Producing Organism

The A40926 antibiotic complex is a natural product produced by the fermentation of the actinomycete strain *Nonomuraea* sp. ATCC 39727.^{[1][6][7]} Originally classified under the genus *Actinomadura*, this strain was later reclassified as *Nonomuraea gerezanensis* based on phylogenetic and morphological analysis.^{[4][8][9]} Like other glycopeptides, A40926 exhibits potent inhibitory action against the cell wall biosynthesis of Gram-positive bacteria.

Chemical Structure and Composition

A40926 is not a single molecule but a complex of closely related components. The core structure consists of a heptapeptide backbone containing non-proteinogenic amino acids like

3,5-dihydroxyphenylglycine (DPG) and 4-hydroxyphenylglycine (HPG).[9] The primary components of the complex differ in the structure of the N-acyl side chain attached to the aminoglucuronic acid moiety.[4][5]

The final product of the biosynthetic pathway is an O-acetylated form of A40926.[8] However, this acetyl group is typically lost during the standard alkaline extraction process, leading to the characterization of the deacetylated form. The major factors of the A40926 complex are detailed in the table below.

Factor	Acyl Moiety	Relative Proportion
B0	iso-C12:0 (isododecanoic acid)	Major Component (~90% of Factor B)
B1	n-C12:0 (n-dodecanoic acid)	Major Component
A0	iso-C11:0 (isodecanoic acid)	Minor Component
A1	n-C11:0 (n-undecanoic acid)	Minor Component
PA / PB	Precursors to A / B	Present in fermentation broth

Data compiled from multiple sources.[4][10]

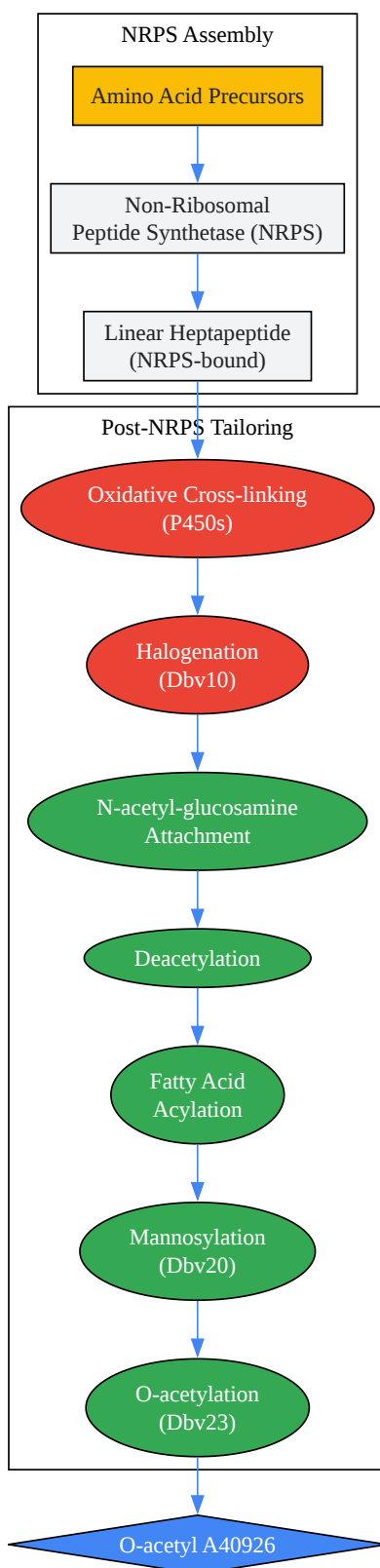
Biosynthesis of A40926

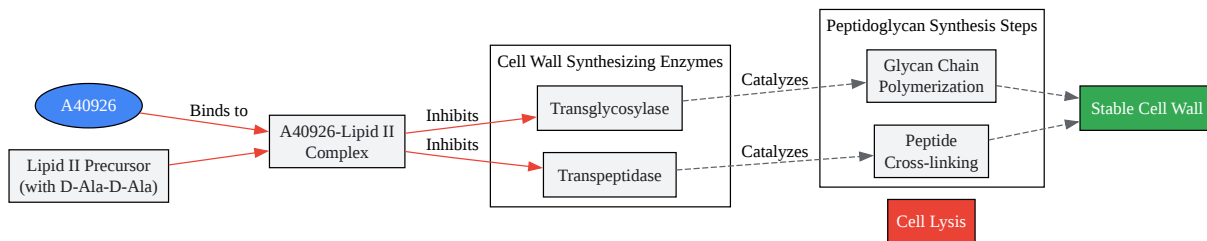
The biosynthesis of A40926 is a complex process governed by a dedicated biosynthetic gene cluster (BGC), designated the dbv cluster.[6][8] This cluster spans approximately 71 kb and contains 37 open reading frames (ORFs) that encode enzymes for biosynthesis, regulation, resistance, and export.[6][8]

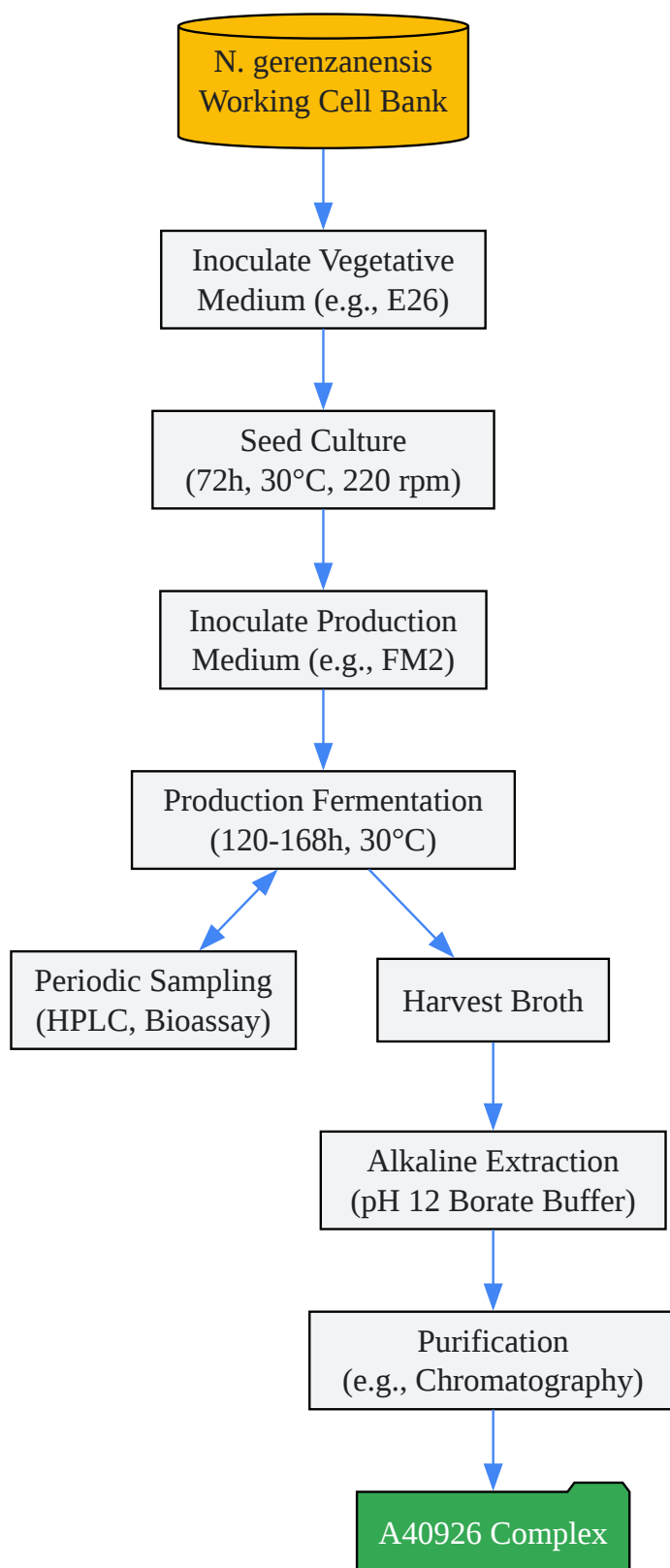
The key biosynthetic steps include:

- **Heptapeptide Core Assembly:** The peptide backbone is assembled by a non-ribosomal peptide synthetase (NRPS) system.[8][9]
- **Oxidative Cross-linking:** Cytochrome P450 monooxygenases catalyze the formation of ether (C-O-C) and carbon-carbon (C-C) bonds between the aromatic amino acid residues, creating the characteristic rigid, cross-linked structure.[4]

- Tailoring Modifications: A series of enzymatic modifications, or "tailoring steps," decorate the peptide core. These include:
 - Halogenation: A single halogenase chlorinates specific amino acid residues.[4]
 - Glycosylation: Glycosyltransferases attach sugar moieties, specifically an N-acetyl-glucosamine and a mannose.[4][11]
 - Acylation: The N-acetyl-glucosamine is deacetylated and subsequently acylated with a long-chain fatty acid.[4][11]
 - O-acetylation: The final step is the acetylation of the mannose residue, carried out by the enzyme Dbv23.[4]







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